{1-azabicyclo[3.2.1]octan-5-yl}methanol
Overview
Description
{1-azabicyclo[321]octan-5-yl}methanol is a nitrogen-containing heterocyclic compound It features a bicyclic structure with a nitrogen atom incorporated into the ring system, making it a member of the azabicyclo family
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of {1-azabicyclo[3.2.1]octan-5-yl}methanol typically involves the construction of the bicyclic framework followed by functionalization at the desired positions. One common approach is the enantioselective construction of the azabicyclo scaffold, which can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Another method involves the desymmetrization of achiral tropinone derivatives .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods are often proprietary and may vary depending on the manufacturer.
Chemical Reactions Analysis
Types of Reactions: {1-azabicyclo[3.2.1]octan-5-yl}methanol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives with different functional groups.
Substitution: The nitrogen atom and hydroxyl group can participate in substitution reactions to introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines.
Scientific Research Applications
{1-azabicyclo[3.2.1]octan-5-yl}methanol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of {1-azabicyclo[3.2.1]octan-5-yl}methanol involves its interaction with specific molecular targets and pathways. The nitrogen atom in the bicyclic structure can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
2-Azabicyclo[3.2.1]octane: Another member of the azabicyclo family with similar structural features but different functional groups.
8-Azabicyclo[3.2.1]octane: A compound with a similar bicyclic structure but different substitution patterns.
Uniqueness: {1-azabicyclo[3.2.1]octan-5-yl}methanol is unique due to its specific substitution at the 5-methanol position, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-azabicyclo[3.2.1]octan-5-ylmethanol |
InChI |
InChI=1S/C8H15NO/c10-7-8-2-1-4-9(6-8)5-3-8/h10H,1-7H2 |
InChI Key |
QWUOGDASTIXBPC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCN(C1)C2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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